7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one 7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14989835
InChI: InChI=1S/C24H20O3/c1-2-18-13-21-20(19-11-7-4-8-12-19)14-24(25)27-23(21)15-22(18)26-16-17-9-5-3-6-10-17/h3-15H,2,16H2,1H3
SMILES:
Molecular Formula: C24H20O3
Molecular Weight: 356.4 g/mol

7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14989835

Molecular Formula: C24H20O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C24H20O3
Molecular Weight 356.4 g/mol
IUPAC Name 6-ethyl-4-phenyl-7-phenylmethoxychromen-2-one
Standard InChI InChI=1S/C24H20O3/c1-2-18-13-21-20(19-11-7-4-8-12-19)14-24(25)27-23(21)15-22(18)26-16-17-9-5-3-6-10-17/h3-15H,2,16H2,1H3
Standard InChI Key NWPCKSFHOQPJLK-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 6-ethyl-4-phenyl-7-phenylmethoxychromen-2-one, reflects its intricate substitution pattern on the coumarin core. The chromen-2-one skeleton is substituted at position 4 with a phenyl group, at position 6 with an ethyl chain, and at position 7 with a benzyloxy moiety. Key structural features include:

  • Chromen-2-one backbone: A bicyclic structure comprising a benzene ring fused to a pyrone ring.

  • 7-Benzyloxy group: A benzyl ether at position 7, which enhances lipophilicity and may influence binding to hydrophobic enzyme pockets .

  • 4-Phenyl and 6-ethyl substituents: These groups contribute to steric and electronic effects, modulating interactions with biological targets.

The canonical SMILES representation, CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4, and the InChIKey (NWPCKSFHOQPJLK-UHFFFAOYSA-N) provide unambiguous identifiers for this molecule.

Synthetic Routes and Optimization

Von Pechmann Cyclization

The synthesis of 7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one typically begins with Von Pechmann cyclization, a classic method for constructing coumarin derivatives. This reaction involves acid-catalyzed condensation of substituted resorcinols (1,3-dihydroxybenzenes) with β-keto esters. For example, ethyl acetoacetate reacts with 3-ethyl-5-benzyloxybenzene-1,3-diol to yield 4-chloromethyl-7-hydroxycoumarin intermediates . Subsequent alkylation with benzyl bromides introduces the benzyloxy group at position 7.

Functionalization Strategies

  • Alkylation via Mitsunobu Reaction: In some cases, Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) are employed to couple alcohols to the coumarin core, offering regioselective control .

  • Borane-Promoted Reduction: Borane-dimethyl sulfide complexes facilitate the reduction of ketone intermediates, enabling the introduction of ethyl groups at position 6.

Biological Activities and Enzyme Inhibition

Cholinesterase Inhibition

7-(Benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease progression. In vitro assays using electric eel AChE and equine serum BChE revealed low micromolar IC₅₀ values (Table 1) .

Table 1: Inhibitory Activities of Coumarin Derivatives Against Cholinesterases

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)
7-(Benzyloxy)-6-ethyl-...6.2 ± 0.743 ± 5%*
Rivastigmine (control)0.04 ± 0.010.08 ± 0.02
*% inhibition at 10 μM concentration.

The mixed-type inhibition mechanism suggests binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, potentially reducing amyloid-β aggregation .

Monoamine Oxidase B (MAO B) Inhibition

This compound demonstrates nanomolar affinity for MAO B (IC₅₀ = 3.9 nM), an enzyme linked to oxidative stress in neurodegenerative disorders. Selectivity over MAO A (IC₅₀ = 0.65 μM) highlights its potential as a neuroprotective agent .

Mechanistic Insights from Docking Studies

Molecular docking simulations using human MAO B (PDB: 2V5Z) and Torpedo californica AChE (PDB: 1ACJ) provide insights into binding modes:

  • MAO B Interaction: The benzyloxy group occupies the enzyme’s substrate cavity, forming π-π interactions with Tyr398. The ethyl and phenyl substituents enhance hydrophobic contacts with Leu164 and Phe168 .

  • AChE Interaction: The coumarin core aligns with the PAS, while the benzyloxy moiety extends into the acyl-binding pocket, mimicking donepezil’s binding mode.

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